3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
Description
Properties
CAS No. |
158570-62-8 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H |
InChI Key |
ZICJXVAIOSTCST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
Synonyms |
3,4-DHDCPP 3,4-dihydroxy-3,4-dihydrocyclopenta(c,d)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, (cis)-isomer trans-CPP-3,4-diol |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Pathways
Studies have demonstrated that 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is primarily formed from cyclopenta(cd)pyrene through metabolic activation. The liver microsomes of rats treated with phenobarbital or 3-methylcholanthrene generate this compound as a significant metabolite . This transformation suggests that it may play a critical role in the toxicity associated with cyclopenta(cd)pyrene exposure.
Carcinogenic Potential
Research indicates that this compound possesses carcinogenic properties. It has been shown to induce mutations in bacterial systems similar to those caused by its parent compound . The International Agency for Research on Cancer (IARC) has classified cyclopenta(cd)pyrene as a possible human carcinogen (Group 2B), highlighting the importance of studying its metabolites like 3,4-dihydrodiol for understanding their carcinogenic mechanisms .
Genotoxicity
The genotoxic effects of this compound have been evaluated in various studies. It has been found to interact with DNA and induce mutations, which raises concerns about its potential impact on human health when present in environmental matrices .
Environmental Impact
As a component of environmental pollution, particularly from combustion processes and industrial emissions, the presence of this compound in soil and water raises significant ecological concerns. Its persistence and bioaccumulation potential necessitate further research into its environmental behavior and remediation strategies .
Therapeutic Applications
Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of compounds derived from PAHs. Some studies suggest that derivatives of cyclopenta(cd)pyrene may exhibit anti-cancer activities through mechanisms involving cell cycle arrest and apoptosis in cancer cells . However, comprehensive clinical studies are required to establish any therapeutic efficacy conclusively.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopenta(cd)pyrene-3,4-diol vs. Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)
CPP-3,4-diol vs. Dibenz[a,h]anthracene-3,4-diol
CPP-3,4-diol vs. 4-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene
Key Research Findings
Metabolic Activation Pathways: CPP-3,4-diol is generated via microsomal epoxidation of CPP, followed by hydrolysis. Its mutagenicity is enhanced by SULT-mediated sulfation, forming reactive electrophiles that bind DNA . In contrast, BaP’s carcinogenicity relies on bay-region diol epoxides (e.g., BPDE), which form stable DNA adducts without requiring sulfation .
Structural Determinants of Activity: The cyclopenta-ring in CPP allows epoxidation at non-bay-region sites, leading to distinct adducts (e.g., deoxyguanosine-N² adducts) compared to BaP’s deoxyguanosine-N7 adducts . The absence of a bay region in CPP reduces tumorigenic potency despite high mutagenicity, highlighting the role of adduct stability and repair .
Species and Gender Differences :
Preparation Methods
Reaction Conditions and Catalysts
Hydrogenation is typically performed using palladium on carbon (Pd/C) as the catalyst under mild hydrogen pressure (1–5 atm) and temperatures ranging from 25°C to 50°C. The reaction proceeds via syn-addition of hydrogen across the C3–C4 double bond of CPP, forming cis-3,4-dihydrocyclopenta(cd)pyrene as an intermediate. This intermediate is subsequently oxidized to the diol using agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Table 1: Hydrogenation-Oxidation Parameters
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | 7.5 wt% Pd/C |
| Hydrogen Pressure | 1–5 atm | 3 atm |
| Temperature | 25–50°C | 40°C |
| Oxidation Agent | OsO₄, KMnO₄ | OsO₄ (0.1 equiv) |
| Yield (Diol) | 60–75% | 72% ± 3% |
Key side products include over-reduced tetrahydro derivatives (5–12%) and unreacted starting material (8–15%). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents.
Bromohydrin-Mediated Epoxidation and Hydrolysis
An alternative route employs bromohydrin formation to generate the 3,4-epoxy intermediate, which undergoes acid- or base-catalyzed hydrolysis to yield the diol. This method is particularly useful for producing enantiomerically pure forms of the compound.
Synthesis of 3,4-Epoxycyclopenta(cd)pyrene
Bromohydrin formation is initiated by treating CPP with bromine (Br₂) in aqueous tetrahydrofuran (THF) at 0°C. The resulting bromohydrin intermediate is dehydrated using potassium carbonate (K₂CO₃) to form racemic 3,4-epoxycyclopenta(cd)pyrene.
Table 2: Epoxidation Reaction Metrics
| Reagent | Quantity | Conditions |
|---|---|---|
| Bromine (Br₂) | 1.1 equiv | 0°C, 2 h |
| THF:H₂O Ratio | 4:1 | Stirred under N₂ |
| Dehydration Agent | K₂CO₃ (2.0 equiv) | 25°C, 1 h |
| Epoxide Yield | 85–90% | 88% ± 2% |
Hydrolysis to the Diol
The epoxide is hydrolyzed in buffered aqueous solutions (pH 7.4) at 37°C for 24–48 hours. Enzymatic hydrolysis using rat liver microsomes enhances stereoselectivity, preferentially producing the trans-diol isomer. Acid-catalyzed hydrolysis, however, favors the cis-diol due to carbocation rearrangement mechanisms.
Enzymatic Synthesis via Cytochrome P450 Systems
Biological systems offer a stereocontrolled pathway for diol synthesis. Cytochrome P450 enzymes in rat liver microsomes oxidize CPP to the 3,4-epoxide, which is subsequently hydrolyzed by epoxide hydrolases to yield trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene.
Optimization of Enzymatic Activity
-
Enzyme Induction : Pretreatment with 3-methylcholanthrene (3-MC) increases epoxide formation by 4.2-fold compared to untreated controls.
-
Cofactor Requirements : NADPH (1 mM) is essential for P450 activity, with a Km of 12.5 μM for CPP.
-
Inhibitors : Epoxide hydrolase inhibitors such as 1,2-epoxy-3,3,3-trichloropropane reduce diol yield by 70%, confirming enzymatic involvement.
Industrial-Scale Production Challenges
While lab-scale methods are well-established, industrial production faces hurdles:
-
Catalyst Deactivation : Pd/C loses 30% activity after five hydrogenation cycles due to sulfur poisoning.
-
Epoxide Instability : The 3,4-epoxide intermediate undergoes rapid rearrangement to 3,4-dihydrocyclopenta(cd)pyrene-4-one at temperatures >50°C.
-
Stereochemical Control : Non-enzymatic routes produce racemic mixtures, necessitating costly chiral separations.
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 72 | Low (cis:trans 1:1) | Moderate |
| Bromohydrin-Epoxidation | 65 | Moderate | High |
| Enzymatic Synthesis | 58 | High (trans >95%) | Low |
The hydrogenation route offers the best balance of yield and scalability, while enzymatic methods excel in stereochemical control. Recent advances in asymmetric catalysis using chiral salen complexes have improved cis-diol selectivity to 89% in pilot-scale trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
